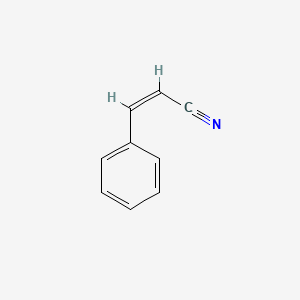
(Z)-3-Phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Phenylacrylonitrile: is an organic compound characterized by the presence of a phenyl group attached to an acrylonitrile moiety. This compound is known for its applications in various fields, including organic synthesis and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for preparing (Z)-3-Phenylacrylonitrile involves the aldol condensation of benzaldehyde with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature, yielding the desired product with high selectivity for the Z-isomer.
Heck Reaction: Another method involves the Heck reaction, where iodobenzene reacts with acrylonitrile in the presence of a palladium catalyst and a base. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-3-Phenylacrylonitrile can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (Z)-3-Phenylpropionitrile using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: (Z)-3-Phenylpropionitrile.
Substitution: Various substituted phenylacrylonitriles.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Pharmaceuticals: (Z)-3-Phenylacrylonitrile is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Material Science: It is employed in the production of polymers and copolymers with unique mechanical and thermal properties.
Biology and Medicine:
Biological Probes: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Drug Development: Its derivatives are investigated for their potential therapeutic effects in treating various diseases.
Industry:
Polymer Industry: this compound is used in the production of specialty polymers with enhanced properties.
Agriculture: It is utilized in the synthesis of agrochemicals for crop protection.
Mecanismo De Acción
The mechanism by which (Z)-3-Phenylacrylonitrile exerts its effects involves interactions with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. The nitrile group plays a crucial role in binding to active sites of enzymes, leading to changes in their activity.
Comparación Con Compuestos Similares
(E)-3-Phenylacrylonitrile: The E-isomer of 3-Phenylacrylonitrile, which differs in the spatial arrangement of the phenyl and nitrile groups.
Cinnamaldehyde: A structurally related compound with an aldehyde group instead of a nitrile group.
Uniqueness:
Selectivity: (Z)-3-Phenylacrylonitrile exhibits higher selectivity in certain chemical reactions compared to its E-isomer.
Reactivity: The presence of the nitrile group enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
24840-05-9 |
|---|---|
Fórmula molecular |
C9H7N |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(Z)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4- |
Clave InChI |
ZWKNLRXFUTWSOY-DAXSKMNVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C#N |
SMILES canónico |
C1=CC=C(C=C1)C=CC#N |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


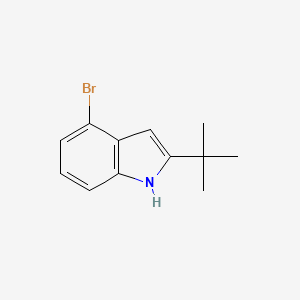

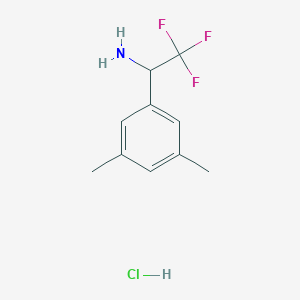
![Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B13114753.png)

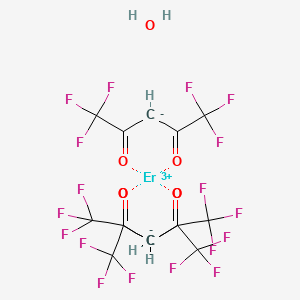
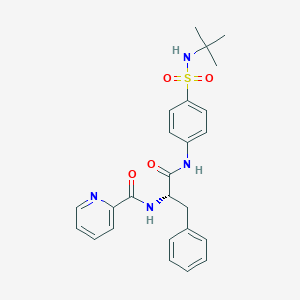

![2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13114794.png)
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride](/img/structure/B13114799.png)

![(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13114811.png)
![N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide](/img/structure/B13114813.png)
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)
